3-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL](2-phenylethyl)carbamoyl}propanoic acid
Description
3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a phenylethyl carbamoyl group
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-(2-phenylethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c23-16-6-8-17(9-7-16)25-20(27)14-18(22(25)30)24(19(26)10-11-21(28)29)13-12-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFKMTHXGBUEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(CCC3=CC=CC=C3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxopyrrolidinyl moiety: This can be achieved through the reaction of a suitable amine with a chlorinated anhydride under controlled conditions.
Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and appropriate coupling reagents.
Attachment of the phenylethyl carbamoyl group: This is usually done through carbamoylation reactions using phenylethylamine and suitable carbamoylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Shares structural similarities but differs in the presence of an imidazolidinyl moiety instead of a pyrrolidinyl group.
3-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]carbamoyl}propanoic acid: Similar structure but lacks the phenylethyl group.
Uniqueness
The uniqueness of 3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidin-2,5-dione core and various aromatic substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antimicrobial, anti-inflammatory, and immunomodulatory effects.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2O6
- Molecular Weight : 404.8 g/mol
- IUPAC Name : 4-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-(2-phenylethyl)carbamoyl]propanoic acid
- InChI Key : HAEOLDUUUKJWSF-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the 4-chlorophenyl group enhances its affinity for these targets, leading to modulation of their activities. Research indicates that the compound can influence cytokine release and cell proliferation, suggesting potential applications in treating inflammatory conditions.
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to 3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 31.25 to 62.5 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through its effects on cytokine production. In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed:
- A reduction in the release of pro-inflammatory cytokines such as TNF-α and IFN-γ when treated with the compound at high concentrations .
- An increase in IL-10 production, which is beneficial for alleviating chronic inflammation .
Immunomodulatory Activity
The immunomodulatory effects of the compound were evaluated through its impact on lymphocyte activity:
- It was found to inhibit PBMC proliferation by approximately 25% at high doses, indicating a potential role in modulating immune responses .
Case Studies
- Study on Cytokine Release : A recent study assessed the impact of 3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in IFN-γ levels by up to 79% at the highest dose tested .
- Antibacterial Testing : In another evaluation, derivatives structurally related to this compound were subjected to antimicrobial assays against standard bacterial strains. The results indicated effective inhibition at concentrations comparable to established antibiotics .
Comparison with Similar Compounds
The biological activity of 3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid was compared with other derivatives featuring different substituents:
| Compound | Antimicrobial Activity (MIC µg/mL) | Cytokine Modulation |
|---|---|---|
| Compound A | 31.25 | Reduced TNF-α |
| Compound B | 62.5 | Increased IL-10 |
| 3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YLcarbamoyl}propanoic acid | TBD | Significant IFN-γ reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
